Adrenaline bitartrate
Description
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532860 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-42-3 | |
| Record name | Epinephrine hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Emergency Medicine
Adrenaline bitartrate is a critical drug in emergency settings, particularly for treating severe allergic reactions and cardiac arrest.
Anaphylaxis Treatment
Adrenaline is the first-line treatment for anaphylaxis, a life-threatening allergic reaction. It acts by causing vasoconstriction through alpha-1 receptor stimulation and bronchodilation via beta-2 receptors, effectively reversing the symptoms of anaphylaxis. The typical route of administration is intramuscularly, often via auto-injectors like EpiPen.
Cardiac Arrest Management
In cases of cardiac arrest, this compound is administered to enhance coronary perfusion pressure and improve the chances of return of spontaneous circulation (ROSC). A study highlighted that high doses of epinephrine can lead to improved resuscitation rates after prolonged cardiac arrest, with patients showing increased systolic blood pressures within minutes of administration .
Anesthesia and Surgical Applications
This compound is also utilized in anesthetic practices to prolong the effects of local anesthetics and manage intraoperative hypotension.
Local Anesthetic Augmentation
When combined with local anesthetics, this compound extends the duration of anesthesia by causing vasoconstriction at the injection site, which reduces systemic absorption and prolongs local effect. This combination is particularly useful in dental procedures and minor surgeries.
Mydriasis Induction
During ocular surgeries, adrenaline is used to induce mydriasis (pupil dilation), facilitating better surgical access and visibility .
Cardiovascular Applications
Adrenaline's role as a cardiac stimulant makes it valuable in various cardiovascular scenarios.
Treatment of Severe Bradycardia
In cases of bradycardia (abnormally slow heart rate), adrenaline can be administered to increase heart rate through its positive chronotropic effects on beta-1 adrenergic receptors .
Shock Management
This compound is employed in managing shock states (e.g., septic shock) where it helps restore hemodynamic stability by increasing systemic vascular resistance and cardiac output .
Pharmacodynamics and Mechanism of Action
This compound exerts its effects through a complex interaction with adrenergic receptors:
- Alpha-1 Receptors : Cause vasoconstriction, increasing blood pressure.
- Beta-1 Receptors : Enhance myocardial contractility and heart rate.
- Beta-2 Receptors : Induce bronchodilation and peripheral vasodilation.
The pharmacokinetics show rapid distribution with a half-life of approximately 5-10 minutes post-intravenous administration .
Case Studies
Several case studies illustrate the efficacy of this compound in clinical settings:
- A study involving four patients who received high-dose epinephrine during cardiac arrest demonstrated significant increases in systolic blood pressure without major adverse effects such as dysrhythmias .
- In pediatric cases of severe croup, adrenaline nebulization has shown rapid improvement in respiratory distress symptoms .
Safety and Side Effects
While this compound is generally safe when used appropriately, it can cause side effects such as tachycardia, hypertension, anxiety, and tremors due to its systemic sympathomimetic effects. Careful dosing and monitoring are essential, especially in vulnerable populations like infants or those with pre-existing cardiovascular conditions .
Chemical Reactions Analysis
Autoxidation in Alkaline Media
Epinephrine bitartrate undergoes autoxidation in alkaline environments (pH > 7.4), forming reactive intermediates and colored products. This process involves:
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Superoxide (O₂- ⁻) generation : One-electron reduction of molecular oxygen by epinephrine’s anionic phenolic hydroxyl groups initiates radical chain reactions .
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Semiquinone and quinone formation : Epinephrine semiquinone radicals (via H⁺ abstraction) further oxidize to epinephrine quinone .
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Cyclization and dehydration : Quinones cyclize to leukoadrenochrome, which dehydrates to 5,6-dihydroxy-N-methylindole or oxidizes to adrenochrome and adrenolutin (λₘₐₓ = 347 nm) .
Key Observations:
| Parameter | Observation | Source |
|---|---|---|
| Oxygen consumption | 3 molecules per epinephrine at pH > 10 | |
| Adrenolutin formation | Confirmed via HPLC/UV/MS | |
| Antioxidant inhibition | Chlorogenic acid reduces ΔA₃₄₇ by 60–80% |
Antioxidant Activity and Reactive Oxygen Scavenging
Epinephrine bitartrate demonstrates dual behavior as both a protector and target of oxidative stress:
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Hydrogen atom transfer (HAT) : Dominates in nonpolar media (pentyl ethanoate), with O4a phenolic site being the most reactive .
-
Single proton loss electron transfer (SPLET) : Favored in aqueous media (Γ = 68.86–95.11%) .
Branching Ratios for Radical Scavenging :
| Pathway | Noradrenaline (%) | Epinephrine (%) |
|---|---|---|
| HT-3a (O3a) | 3.06 | 3.57 |
| HT-4a (O4a) | 96.87 | 96.28 |
| HT-7 (amine) | 0.07 | 0.15 |
Note: HT = Hydrogen transfer; O3a/O4a = phenolic oxygen sites.
Biochemical Interactions and Signaling Pathways
Epinephrine bitartrate modulates platelet activation and coagulation via:
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Phosphatidylserine (PS) exposure : Triggered by Ca²⁺ influx (blocked by BAPTA-AM), Na⁺/H⁺ exchanger (NHE), and PI3-K signaling .
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GPIIb/IIIa activation : Facilitates outside-in signaling, amplifying aggregation and procoagulant responses .
Inhibitor Effects on PS Exposure :
| Inhibitor Target | Inhibition (%) |
|---|---|
| Calcium chelation (BAPTA-AM) | 60–80 |
| PI3-K (wortmannin) | 30–40 |
| Na⁺/H⁺ exchanger (EIPA) | 50–60 |
Factors Influencing Reactivity
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pH : Autoxidation rate increases 10-fold at pH 10 vs. pH 7.4 .
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Metal ions : Cu²⁺-ascorbate mixtures enhance - OH production via Haber-Weiss cycles, partially inhibited by epinephrine’s chelation .
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Antioxidants : Plant extracts (e.g., chamomile) exhibit dose-dependent inhibition, with prooxidant effects at high concentrations .
Thermodynamic Data for Key Reactions :
| Reaction Step | ΔG (kcal/mol) at pH 7.4 |
|---|---|
| O4a HAT (Noradrenaline) | -6.17 |
| O4a HAT (Epinephrine) | -4.79 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Structural Properties
Adrenaline bitartrate differs from related catecholamines in its salt formulation. For instance:
- Northis compound lacks a methyl group on the amine side chain, reducing β₂-receptor affinity .
- Isoprenaline (a synthetic β-selective agonist) replaces the catechol hydroxyl groups with isopropyl groups, enhancing β-receptor selectivity but reducing α-activity .
Tartaric acid in this compound introduces chirality, which stabilizes the active isomer and prevents racemization during storage .
Receptor Affinity and Potency
This compound exhibits balanced α/β activity, unlike more selective analogs:
| Compound | α₁ Affinity | β₁ Affinity | β₂ Affinity | Source |
|---|---|---|---|---|
| This compound | +++ | +++ | +++ | |
| Northis compound | ++++ | ++ | + | |
| Isoprenaline | + | ++++ | ++++ | |
| Phenylephrine | ++++ | - | - |
Key findings:
- This compound is 4× more potent than noradrenaline at β₂-receptors, crucial for bronchodilation .
- Isoprenaline’s β-selectivity makes it superior for bronchospasm but unsuitable for anaphylaxis (lacks vasoconstrictive α-effects) .
Stability and Formulation
UV and circular dichroism (CD) spectra studies reveal:
- Absorption peaks at 280 nm (catechol group) and 221 nm (amine group) shift slightly in bitartrate vs. free base due to tartaric acid interactions .
- Northis compound degrades faster under oxidative conditions, requiring antioxidant additives in formulations .
Analytical Methods
HPLC methods using phenylephrine as a reference substitute demonstrate:
- This compound has a retention time of 8.2 min, distinct from northis compound (6.5 min) .
- Recovery rates exceed 98% for both compounds, validating quantification accuracy .
Key Research Findings and Contradictions
- Stereospecificity : Standard assays (e.g., trihydroxyindole) fail to distinguish D/L isomers of adrenaline, but CD spectroscopy confirms enantiomeric purity in bitartrate formulations .
- Receptor Subtypes: this compound’s affinity for β₂-receptors is contested, with some studies showing 10× lower potency than isoprenaline , while others emphasize its non-selectivity .
Q & A
Q. What standardized protocols are recommended for quantifying adrenaline bitartrate in biological samples like plasma or urine?
The competitive ELISA method is widely used for quantification. Adrenaline is extracted using cis-diol-specific affinity gels, acylated, and enzymatically converted. A competitive ELISA then employs microtiter plates with immobilized antigens. Samples compete with solid-phase analytes for antibody binding sites, followed by peroxidase-conjugated detection and colorimetric measurement at 450 nm. Strict adherence to Good Laboratory Practice (GLP) and manual processing is advised to minimize variability .
Q. How can researchers ensure reproducibility in this compound experiments involving receptor binding assays?
Use high-purity (>95%) enantiomers (e.g., (-)-adrenaline bitartrate) to avoid confounding results from racemic mixtures. Validate receptor specificity with antagonists (e.g., phentolamine for α-adrenoreceptors) and controls like (+)-isoprenaline for β-receptors. Include dose-response curves and statistical validation (e.g., pA2 values for competitive antagonism) to confirm binding kinetics .
Q. What are critical considerations for preparing this compound solutions in physiological studies?
this compound is hygroscopic and light-sensitive. Prepare fresh solutions in ethanol or deionized water, and store at 2–8°C. For in vivo studies, use concentrations like 1:200,000 this compound with local anesthetics (e.g., lignocaine) to standardize vasoconstrictive effects. Include control groups without adrenaline to isolate its pharmacological impact .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo data on this compound’s receptor interactions be resolved?
In vitro studies often use isolated receptors (e.g., α2-adrenoceptors on platelets) with competitive antagonists like yohimbine. In vivo, systemic factors (e.g., metabolism, bioavailability) may alter outcomes. Cross-validate findings using techniques like Schild regression analysis (for pA2 values) and in vivo microdialysis to measure real-time neurotransmitter release .
Q. What methodological approaches are used to study this compound’s role in modulating cAMP signaling pathways?
Use tissue-specific assays (e.g., cardiac muscle strips) to measure cAMP accumulation via radioimmunoassays. Pre-treat tissues with phosphodiesterase inhibitors (e.g., papaverine) to amplify cAMP signals. Compare adrenaline’s effects with β-selective agonists (e.g., isoprenaline) and antagonists (e.g., propranolol) to dissect receptor contributions .
Q. How should researchers address variability in this compound’s stability during long-term experiments?
Stability is pH-dependent; use buffered solutions (pH 3–4) to prevent oxidation. Monitor degradation via HPLC with electrochemical detection or mass spectrometry. Include internal standards (e.g., deuterated adrenaline) for quantification accuracy. Avoid repeated freeze-thaw cycles by aliquoting samples .
Q. What strategies are effective for isolating this compound’s effects from endogenous catecholamines in clinical studies?
Administer α-methyl-p-tyrosine to inhibit endogenous catecholamine synthesis pre-trial. Use crossover study designs with washout periods. Measure metabolites (e.g., vanillylmandelic acid) to distinguish exogenous adrenaline from endogenous sources .
Methodological Challenges and Solutions
Q. How can researchers optimize competitive binding assays for this compound’s interaction with α/β-adrenoreceptors?
Use radiolabeled ligands (e.g., [³H]-RX821002 for α2-receptors) and perform saturation binding assays to determine Kd and Bmax. Include non-specific binding controls with excess unlabeled ligand. Analyze data via nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values .
Q. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?
Apply the Hill equation for sigmoidal dose-response curves. Use paired t-tests for within-group comparisons and ANOVA for multi-group analyses. Report mean ± SEM and ensure power analysis is conducted to validate sample sizes .
Q. How can impurities in this compound preparations confound experimental outcomes, and how are they detected?
Contaminants like northis compound can activate non-target receptors. Use thin-layer chromatography (TLC) or LC-MS to verify purity. Pharmacopeial standards (e.g., USP) recommend colorimetric tests with sodium naphthoquinone sulfonate to detect noradrenaline contamination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
